2-(3-Iodophenoxy)oxane
Description
2-(3-Iodophenoxy)oxane is a heterocyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-iodophenoxy group at the 2-position. The IUPAC name is consistent with the substitution pattern: this compound.
Properties
CAS No. |
147820-33-5 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
2-(3-iodophenoxy)oxane |
InChI |
InChI=1S/C11H13IO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
JTQVSGPDJMKGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula (C₁₁H₁₃IO₂).
†Example from crystallographic database surveys .
‡Estimated from analogous structures.
Key Observations:
Substituent Size and Electronic Effects: The iodine atom in this compound contributes to a higher molecular weight (~308 g/mol) compared to methyl-substituted analogs (e.g., 194 g/mol for 2-(3-methylphenoxy)oxane ). Iodine’s polarizable electron cloud enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Halogen vs. Alkyl/Other Groups: Methyl groups (as in 2-(3-methylphenoxy)oxane) increase hydrophobicity but lack the halogen bonding capability of iodine . Selenium-containing analogs (e.g., 2-(4-chlorophenyl)selanyl-oxane) exhibit distinct reactivity due to selenium’s redox activity and larger atomic radius .
Biological Activity: Pyridyl-substituted oxanes like TC-1698 demonstrate high affinity for nicotinic receptors, suggesting that electron-rich aromatic substituents enhance receptor interactions . The iodine atom in this compound could serve as a radiolabeling site for imaging applications, though this is speculative without direct evidence.
Structural and Conformational Comparisons
- Hydroxy-Substituted Oxanes: Derivatives like 2-(hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol feature multiple hydroxyl groups, increasing hydrogen-bonding capacity and hydrophilicity compared to iodophenoxy analogs.
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